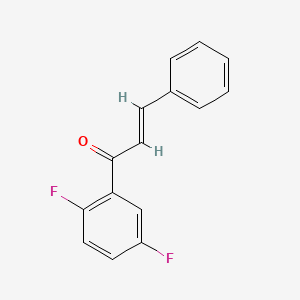

(2E)-1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one

Description

(2E)-1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 2,5-difluorophenyl group at the ketone position and a phenyl group at the α-position of the enone system. Chalcones are synthesized via Claisen-Schmidt condensation, typically involving a ketone and aldehyde under basic conditions .

Chalcones are studied for their diverse applications, including pharmaceuticals, materials science, and catalysis. The presence of fluorine substituents in this compound enhances lipophilicity and metabolic stability, which are advantageous in drug design .

Properties

IUPAC Name |

(E)-1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLARRRQGZDHNR-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-difluorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one exerts its effects depends on its interaction with molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or modification of proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Substituents on the aromatic rings significantly influence molecular geometry and packing. Key comparisons include:

Table 1: Structural Comparison of Chalcone Derivatives

Key Observations :

- Fluorine Effects: The 2,5-difluorophenyl group in the target compound introduces steric and electronic effects distinct from mono-fluorinated analogs (e.g., 4-fluorophenyl in ). Fluorine's electronegativity may reduce electron density in the enone system, altering reactivity .

- Dihedral Angles : In compounds like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, dihedral angles between aromatic rings range from 7.14° to 56.26°, affecting molecular planarity and crystal packing . The target compound's dihedral angles remain unreported but are expected to differ due to ortho-fluorine substituents.

- Substituent Diversity: Methoxy (e.g., ), dimethylamino (), and hydroxyl () groups modify solubility, polarity, and biological activity. The target compound's difluoro groups balance lipophilicity and metabolic stability .

Physicochemical and Spectroscopic Properties

Biological Activity

(2E)-1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings and presenting data tables for clarity.

- Molecular Formula : C15H10F2O

- Molecular Weight : 244.24 g/mol

- CAS Number : 877862-83-4

- InChIKey : WDLARRRQGZDHNR-RMKNXTFCSA-N

1. Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound this compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanisms of Action :

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, thereby preventing cancer cell division.

- Apoptosis Induction : It promotes apoptosis in cancer cells via the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Research indicates that this compound may inhibit tumor growth by modulating key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and MAPK pathways .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects suggest its potential use in treating inflammatory diseases.

| Study | Model | IC50 (µM) | Target |

|---|---|---|---|

| RAW264.7 Macrophages | 8.0 | COX-2 inhibition | |

| LPS-induced inflammation | 10.0 | iNOS inhibition |

3. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 20 µg/mL |

| S. aureus | 15 µg/mL |

Case Study 1: Cancer Cell Lines

In a study assessing the compound's effect on breast cancer cell lines (MCF-7), it was found that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 12.5 µM. This suggests that the compound effectively inhibits the proliferation of breast cancer cells.

Case Study 2: Inflammatory Response

Another investigation focused on the anti-inflammatory effects of this chalcone derivative in a murine model of acute inflammation induced by lipopolysaccharides (LPS). The study reported that the compound significantly reduced the levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.